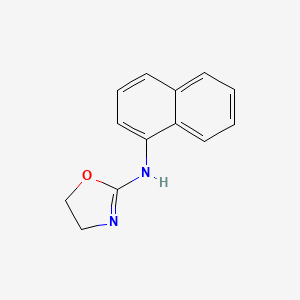

2-Oxazoline, 2-(1-naphthylamino)-

Description

2-Oxazoline, 2-(1-naphthylamino)- (C₁₁H₁₁N₃O) is a heterocyclic compound featuring an oxazoline ring substituted with a 1-naphthylamino group. This structure confers unique pharmacological properties, including:

- Spinal Cord Depression: At low doses, it exhibits potent depressant activity on the spinal cord, surpassing the potency of zoxazolamine (a structurally related muscle relaxant) .

- Central Nervous System (CNS) Effects: It induces "quieting" and "taming" effects in primates and other animals, resembling the action of major tranquilizers like reserpine .

- Acetylcholinesterase Inhibition: It acts as a competitive inhibitor of acetylcholinesterase, a mechanism shared with other 2-oxazoline derivatives .

- Proconvulsant Activity: Unlike zoxazolamine, it potentiates metrazol-induced convulsions, highlighting divergent pharmacological pathways .

Properties

CAS No. |

40520-51-2 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-naphthalen-1-yl-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C13H12N2O/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-7H,8-9H2,(H,14,15) |

InChI Key |

FQEBDSGXTAANPO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=N1)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture of 2-Oxazoline, 2-(1-Naphthylamino)-

The compound (C₁₃H₁₂N₂O) features a naphthyl group attached to the 2-position of an oxazoline ring, as confirmed by its SMILES string C1COC(=N1)NC2=CC=CC3=CC=CC=C32 and InChIKey FQEBDSGXTAANPO-UHFFFAOYSA-N. The bicyclic naphthalene system imposes steric and electronic constraints that influence reaction pathways during synthesis.

General Cyclodehydration Mechanism

2-Oxazolines are typically synthesized via cyclodehydration of N-(2-hydroxyethyl)amides, where the hydroxyl group is eliminated as water, forming the oxazoline ring. Two dominant mechanisms are observed:

-

Base-Catalyzed Dehydration : Employing borate catalysts (e.g., Na₂B₄O₇) at elevated temperatures (150–300°C) to facilitate intramolecular nucleophilic attack.

-

Acid-Promoted Activation : Using triflic acid (TfOH) to protonate the hydroxyl group, converting it into a better leaving group and enabling cyclization at milder conditions.

Catalytic Vapor-Phase Cyclodehydration with Borate Catalysts

Sodium Tetraborate-Mediated Synthesis

The patented method (US3312714A) utilizes anhydrous sodium tetraborate (Na₂B₄O₇) as a catalyst in vapor-phase reactions.

Reaction Setup and Conditions

-

Catalyst Preparation : Sodium tetraborate is dehydrated at 150°C to remove crystalline water.

-

Substrate : N-(2-hydroxyethyl)-1-naphthamide, synthesized by heating 1-naphthoic acid with ethanolamine.

-

Temperature : 210–283°C under reduced pressure (15–200 mm Hg).

-

Yield : ~63–77% for analogous pentyl-substituted oxazolines.

Process Efficiency and Byproducts

-

Residual Amide : 8–11% unreacted starting material.

-

Side Products : Minimal high-boiling residues (<2%), attributed to the catalyst’s selectivity.

Table 1. Performance of Borate-Catalyzed Reactions

| Substrate | Temperature (°C) | Pressure (mm Hg) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| N-(2-hydroxyethyl)hexamide | 275 | 200 | 77.1 | 98.8 |

| N-(2-hydroxyethyl)p-toluamide | 210–230 | 20 | 63.2 | 95.5 |

Triflic Acid-Promoted Dehydrative Cyclization

Green Synthesis Protocol

The TfOH method (PubMed ID 36558175) offers a one-pot route with water as the sole byproduct.

Reaction Optimization

Substrate Scope and Functional Group Tolerance

-

Aryl Groups : Naphthyl, tolyl, and chlorophenyl derivatives are compatible.

-

Electron-Withdrawing Groups : Nitriles and esters remain intact under acidic conditions.

Table 2. Triflic Acid-Mediated Cyclization of Selected Amides

| Substrate | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| N-(2-hydroxyethyl)-1-naphthamide | 6 | 85 | N/A |

| N-(2-hydroxyethyl)benzamide | 4 | 92 | N/A |

Precursor Synthesis: N-(2-Hydroxyethyl)-1-Naphthamide

Ethanolamine and Carboxylic Acid Condensation

The precursor amide is synthesized via heating 1-naphthoic acid with excess ethanolamine (2-aminoethanol) at 120–150°C, followed by distillation to remove water.

Chemical Reactions Analysis

Types of Reactions

2-Oxazoline, 2-(1-naphthylamino)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of oxazolines.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: Oxazoles are the major products formed from the oxidation of 2-Oxazoline, 2-(1-naphthylamino)-.

Reduction: Reduced derivatives of the oxazoline ring.

Substitution: Various substituted oxazolines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Vasoconstrictor Activity : Research has indicated that derivatives of 2-(1-naphthylamino)-oxazolines exhibit significant vasoconstrictor activity, making them potential candidates for cardiovascular regulation. A patent (US3432600A) describes their low toxicity and favorable therapeutic ratios, demonstrated through tests on higher species such as dogs and monkeys . These compounds could be further explored for their therapeutic applications in treating cardiovascular diseases.

Polymer Science

Polymerization Processes : 2-Oxazolines are utilized in living cationic polymerization processes, allowing for the synthesis of novel polymeric materials with tailored properties. The versatility of these compounds as initiators or functional groups in polymer chemistry has been documented extensively .

| Application | Details |

|---|---|

| Vasoconstrictor Agents | Low toxicity; effective in cardiovascular regulation |

| Polymerization | Used as initiators in cationic polymerization; allows for functionalized polymers |

Asymmetric Catalysis

Recent studies have highlighted the role of 2-oxazolines as chiral ligands in asymmetric catalysis. Their ability to facilitate selective reactions has been demonstrated through various catalytic transformations, making them valuable in synthesizing complex organic molecules .

Case Study 1: Cardiovascular Regulation

A study focusing on the cardiovascular effects of 2-(1-naphthylamino)-oxazolines revealed that these compounds could effectively regulate blood pressure through vasoconstriction. The research involved administering varying doses to animal models, showing dose-dependent effects on vascular resistance and heart rate .

Case Study 2: Polymer Synthesis

In a recent investigation into polymer synthesis using oxazolines, researchers successfully employed 2-(1-naphthylamino)-oxazolines to create block copolymers with enhanced thermal stability and mechanical properties. The study detailed the reaction conditions and the resulting material characteristics, indicating significant improvements over traditional methods .

Mechanism of Action

The mechanism of action of 2-Oxazoline, 2-(1-naphthylamino)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions . It can also interact with biological molecules, influencing enzyme activity and other biochemical processes . The presence of the 1-naphthylamino group enhances its binding affinity and specificity for certain targets, making it a valuable tool in both chemical and biological research.

Comparison with Similar Compounds

Pharmacological Profile Comparison

The table below contrasts 2-(1-naphthylamino)-2-oxazoline with key analogs:

Mechanistic and Structural Insights

- Spinal vs. Supraspinal Activity: While zoxazolamine and meprobamate act on both spinal and supraspinal levels, 2-(1-naphthylamino)-2-oxazoline’s effects are more localized to the spinal cord at low doses, reducing systemic sedation risks .

- Naphthyl vs. Benzyl Substitutions : The 1-naphthyl group enhances acetylcholinesterase binding affinity compared to benzyl or methyl groups, likely due to increased hydrophobic interactions and π-π stacking .

- Proconvulsant vs. Anticonvulsant Effects: Unlike zoxazolamine and meprobamate, which antagonize metrazol, 2-(1-naphthylamino)-2-oxazoline exacerbates convulsions, suggesting a unique interaction with GABAergic or glutamatergic pathways .

Clinical and Preclinical Data

- 2-(1-Naphthylamino)-2-oxazoline: In primate models, doses as low as 5 mg/kg induced taming effects, whereas zoxazolamine required 20 mg/kg for similar outcomes . Acetylcholinesterase inhibition IC₅₀ is ~10 µM, comparable to 2-amino-2-oxazoline but weaker than clinical inhibitors like donepezil .

- Zoxazolamine :

- Benzylaminooxazoline: Demonstrates vasoconstrictive efficacy in canine models, reducing blood flow by 50% relative to adrenaline .

Q & A

Q. Case Study :

| Compound | LD50 (iv, mouse) | Toxic Metabolite | Reference |

|---|---|---|---|

| 3,4-Xylidino-2-oxazoline | 75 mg/kg | NOx | |

| 2-(1-Naphthylamino)- | Pending | Under study | – |

What experimental strategies optimize the stability of 2-Oxazoline, 2-(1-naphthylamino)- under varying pH conditions?

Methodological Answer:

- pH-Rate Profiling : Conduct kinetic studies in buffers (pH 1–12) to identify degradation hotspots (e.g., hydrolysis at pH > 10) .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or lyophilize for long-term storage .

Guidance for Rigorous Research Design

- Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to hypothesis framing .

- Use PICO framework for comparative studies (e.g., Intervention: Polymer-drug conjugates; Outcome: Drug release kinetics) .

- Avoid descriptive pitfalls by predefining analytical endpoints (e.g., % drug loading, burst release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.